Tert-butyl hypobromite

Descripción general

Descripción

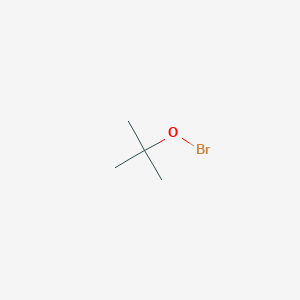

Tert-butyl hypobromite is an organic compound with the molecular formula (CH₃)₃COBr. It is a reddish-orange liquid that is stable under cold and dark conditions but decomposes rapidly at elevated temperatures. This compound is known for its utility in organic synthesis, particularly in bromination reactions.

Métodos De Preparación

Tert-butyl hypobromite can be synthesized through the reaction of tert-butyl alcohol with bromine in the presence of a base. The reaction typically proceeds as follows:

(CH3)3COH+Br2→(CH3)3COBr+HBr

The reaction is carried out under controlled conditions to prevent the decomposition of the product. Industrial production methods often involve the use of tert-butyl hydroperoxide and a brominating agent, such as bromine or hydrogen bromide, in the presence of a catalyst.

Análisis De Reacciones Químicas

Tert-butyl hypobromite undergoes various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent, converting alcohols to aldehydes or ketones.

Reduction: It can be reduced to tert-butyl alcohol.

Substitution: It is commonly used in electrophilic bromination reactions, where it introduces a bromine atom into an organic molecule.

Common reagents used in these reactions include bromine, hydrogen bromide, and various catalysts. The major products formed from these reactions depend on the specific substrates and conditions used.

Aplicaciones Científicas De Investigación

Tert-butyl hypobromite has several applications in scientific research:

Chemistry: It is used as a brominating agent in organic synthesis, particularly for the selective bromination of aromatic compounds.

Biology: It is employed in studies involving free radical generation and lipid peroxidation.

Medicine: It is used in the synthesis of pharmaceutical intermediates.

Industry: It is utilized in the production of fine chemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of tert-butyl hypobromite involves the homolytic cleavage of the O-Br bond, generating free radicals. These radicals can then participate in various chemical reactions, such as the bromination of alkanes and aromatics. The molecular targets and pathways involved depend on the specific reaction conditions and substrates.

Comparación Con Compuestos Similares

Tert-butyl hypobromite can be compared with other hypohalites, such as tert-butyl hypochlorite and tert-butyl hypoiodite. While all these compounds are used as halogenating agents, this compound is unique in its ability to selectively brominate aromatic compounds with high para-selectivity. Similar compounds include:

Tert-butyl hypochlorite: Used for chlorination reactions.

Tert-butyl hypoiodite: Used for iodination reactions.

This compound stands out due to its specific reactivity and selectivity in bromination reactions.

Actividad Biológica

Tert-butyl hypobromite (TBB) is an organic compound with the molecular formula . It is primarily recognized for its role in organic synthesis, particularly in bromination reactions. This article explores the biological activity of TBB, focusing on its mechanisms, applications, and relevant research findings.

This compound is a reddish-orange liquid that is stable under cold and dark conditions but decomposes rapidly at elevated temperatures. Its synthesis generally involves the reaction of tert-butyl alcohol with bromine in the presence of a base, yielding TBB along with hydrogen bromide:

The biological activity of TBB is largely attributed to its ability to generate free radicals through the homolytic cleavage of the O-Br bond. This process produces alkoxyl radicals and bromine radicals, which can participate in various chemical reactions, including lipid peroxidation and the bromination of organic substrates .

Biological Applications

TBB has several notable applications in biological contexts:

- Free Radical Generation : TBB is employed in studies related to oxidative stress and free radical biology. The radicals generated from TBB can initiate lipid peroxidation, which is significant in understanding cellular damage mechanisms associated with various diseases .

- Bromination Reactions : In synthetic organic chemistry, TBB serves as a selective brominating agent for aromatic compounds. Its unique reactivity allows for high para-selectivity in electrophilic bromination reactions, making it valuable for pharmaceutical synthesis .

- Pharmaceutical Intermediates : TBB is utilized in the synthesis of various pharmaceutical intermediates, contributing to drug discovery and development processes.

Study 1: Free Radical Reactions

A study investigated the interaction between TBB and tert-butyl hydroperoxide (TBHP), revealing that hypobromite can react similarly to hypochlorite under certain conditions. The reaction kinetics were analyzed using spin trapping techniques, demonstrating that TBB generates free radicals that can interact with biological molecules, leading to oxidative modifications .

| Compound | Reaction Type | Yield (%) |

|---|---|---|

| 1-Bromoadamantane | Bromination | 7% |

| Triphenylmethanol | Reduction | 88% |

| Benzophenone | By-product | 5% |

This table summarizes the products formed when TBB was reacted with adamantane in the presence of CBr₄, highlighting its utility in generating specific brominated compounds while minimizing unwanted by-products .

Study 2: Metabolic Stability

Research has shown that compounds containing tert-butyl groups often exhibit high metabolic lability due to rapid oxidative metabolism. A comparative study indicated that replacing tert-butyl groups with more stable moieties significantly enhanced metabolic stability in vitro and in vivo. This finding has implications for drug design, suggesting that while TBB can be useful in synthesis, its derivatives may require modifications to improve their pharmacokinetic profiles .

Toxicological Considerations

While TBB has valuable applications, it is essential to consider its potential toxicity. The free radicals generated by TBB can lead to oxidative stress, which is implicated in various pathological conditions. Therefore, careful handling and assessment of safety are crucial when working with this compound.

Propiedades

IUPAC Name |

tert-butyl hypobromite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO/c1-4(2,3)6-5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODUDVQDMKBOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505847 | |

| Record name | tert-Butyl hypobromite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1611-82-1 | |

| Record name | tert-Butyl hypobromite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.